molecular formula C14H9F2NO B8107228 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile

2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile

Cat. No.: B8107228
M. Wt: 245.22 g/mol
InChI Key: FUAWFGSXZKVBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile typically involves the following steps:

Chemical Reactions Analysis

2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound features a fluorine atom at the 2-position and a 4-fluorobenzyl ether moiety, which may enhance its lipophilicity and biological activity. Its structural formula can be represented as follows:

C6H4F2OC7H5FN\text{C}_6\text{H}_4\text{F}_2\text{O}\text{C}_7\text{H}_5\text{F}\text{N}

This configuration suggests that the compound may interact favorably with various biological targets due to the electron-withdrawing effects of the fluorine atoms.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar fluorinated compounds, indicating that modifications at specific positions can significantly affect their cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cell proliferation in breast (MCF-7), lung (A-549), and fibrosarcoma (HT-1080) cancer cells.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-719.56Apoptosis via caspase activation
Compound BA-54925.30Cell cycle arrest
Compound CHT-108015.00Induction of apoptosis

The above table summarizes findings from studies where similar compounds demonstrated significant growth inhibition through mechanisms such as caspase activation and cell-cycle arrest, particularly in the G2/M phase .

Antiviral Activity

While the primary focus has been on anticancer properties, some studies have also investigated antiviral activities. However, preliminary results suggest that compounds structurally related to this compound exhibit limited efficacy against viruses such as SARS-CoV-2, with effective concentrations exceeding 100 µM . This indicates that while these compounds may hold promise for cancer therapy, their antiviral potential requires further exploration.

Structure-Activity Relationship (SAR)

The fluorine substituents in this compound are believed to enhance metabolic stability and bioavailability. SAR studies indicate that increasing the number of fluorine atoms can improve binding affinity to target proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). For example, modifications leading to increased hydrophobic interactions often correlate with enhanced antiproliferative activities .

Table 2: Structure-Activity Relationships

ModificationObserved Effect
Addition of FluorineIncreased lipophilicity and binding affinity
Hydroxyl GroupEnhanced solubility but reduced potency
Methyl SubstitutionVariable effects on activity based on position

Case Studies

In one notable case study, a derivative of this compound was tested against a panel of cancer cell lines, revealing that specific substitutions led to enhanced selectivity toward cancerous cells over normal cells. The study utilized molecular docking techniques to elucidate binding interactions with target proteins, confirming that the presence of fluorine atoms played a crucial role in stabilizing these interactions .

Properties

IUPAC Name

2-fluoro-5-[(4-fluorophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2NO/c15-12-3-1-10(2-4-12)9-18-13-5-6-14(16)11(7-13)8-17/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAWFGSXZKVBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.